molecular formula C9H11N5O2 B12910954 5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 90061-03-3

5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one

Katalognummer: B12910954
CAS-Nummer: 90061-03-3
Molekulargewicht: 221.22 g/mol
InChI-Schlüssel: ICOPYYSSZZSKID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrimidine ring substituted with an amino group and an oxazole moiety, making it a versatile scaffold for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide or nitrile.

    Coupling Reaction: The final step involves coupling the oxazole moiety with the pyrimidine core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the oxazole ring can yield the corresponding dihydrooxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidine: Lacks the carbonyl group at the 4-position.

    2-Amino-4-(((4-methyloxazol-2-yl)methyl)amino)pyrimidine: Has the amino group at the 2-position instead of the 5-position.

    5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4-one: Lacks the hydrogen at the 1-position.

Uniqueness

The presence of both the amino group and the oxazole moiety in 5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one provides unique reactivity and binding properties compared to its analogs. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

Eigenschaften

CAS-Nummer

90061-03-3

Molekularformel

C9H11N5O2

Molekulargewicht

221.22 g/mol

IUPAC-Name

5-amino-2-[(4-methyl-1,3-oxazol-2-yl)methylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11N5O2/c1-5-4-16-7(13-5)3-12-9-11-2-6(10)8(15)14-9/h2,4H,3,10H2,1H3,(H2,11,12,14,15)

InChI-Schlüssel

ICOPYYSSZZSKID-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC(=N1)CNC2=NC=C(C(=O)N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.